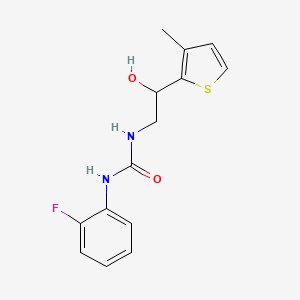
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Electron Transport Layer in Polymer Solar Cells 1-(2-Fluorophenyl)-related urea compounds have been explored in the context of polymer solar cells. A study by (Wang et al., 2018) demonstrated the use of urea-doped ZnO as an efficient electron transport layer in inverted polymer solar cells. This approach improved the power conversion efficiency significantly, suggesting potential applications in solar energy.
Synthesis of Hydroxamic Acids and Ureas Research by (Thalluri et al., 2014) presents a methodology for synthesizing ureas and hydroxamic acids from carboxylic acids, highlighting a single-pot, racemization-free approach. This method offers a more environmentally friendly and cost-effective way to produce these compounds, which could be useful in various chemical processes.
Investigating Clastogenicity and SCEs The study of nitrosoureas, including compounds similar to 1-(2-Fluorophenyl) urea, has been conducted to understand their clastogenicity and induction of sister-chromatid exchanges in cells. (Thust et al., 1980) explored this aspect, which is important for understanding the genetic impacts of these compounds.
Antipathogenic Activity of Thiourea Derivatives Compounds structurally related to 1-(2-Fluorophenyl) urea have been examined for their antipathogenic properties. (Limban et al., 2011) investigated a variety of acylthioureas for their interaction with bacterial cells. The results of this study could guide the development of new antimicrobial agents.
Neuropeptide Y5 Receptor Antagonists Research into neuropeptide Y5 receptor antagonists has included the synthesis and study of compounds related to 1-(2-Fluorophenyl) urea. (Fotsch et al., 2001) explored various analogues for their potential in treating conditions related to this receptor, opening avenues for novel therapeutic strategies.
Corrosion Inhibition in Steel The use of urea derivatives in corrosion inhibition has been explored, with relevance to compounds like 1-(2-Fluorophenyl) urea. (Bahrami & Hosseini, 2012) studied the effect of specific urea compounds in protecting mild steel from corrosion, which is significant for industrial applications.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9-6-7-20-13(9)12(18)8-16-14(19)17-11-5-3-2-4-10(11)15/h2-7,12,18H,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRISNJVXMNRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)
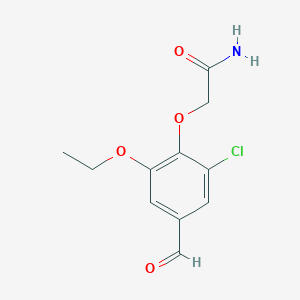
![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
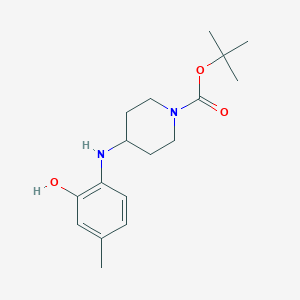
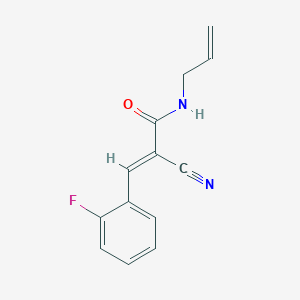
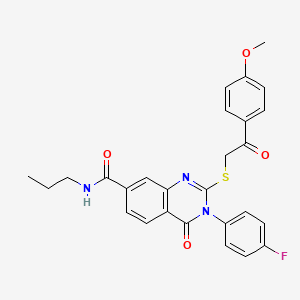
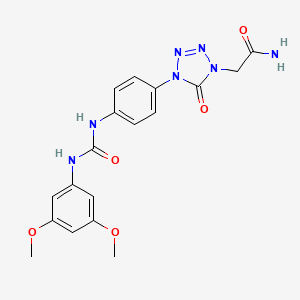
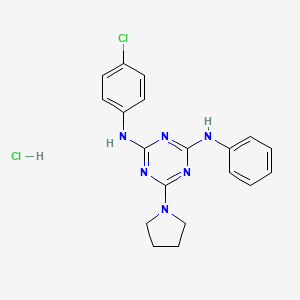
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)